
6-Methyl-3-propan-2-ylcyclohex-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-propan-2-ylcyclohex-3-en-1-one, also known as Methyl dihydrojasmonate (MDJ), is a synthetic fragrance compound that is widely used in the perfume industry. It has a sweet, floral, and fruity aroma and is commonly used in products such as soaps, lotions, and perfumes. However, MDJ has also gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of MDJ is not fully understood, but it is believed to interact with various receptors in the body, including the olfactory receptors in the nose. It has also been shown to have an effect on the expression of certain genes in cells.
Biochemical and Physiological Effects:
MDJ has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the immune system and can modulate the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MDJ in lab experiments is its availability and low cost. It is also relatively stable and has a long shelf life. However, one limitation is its potential toxicity, and caution should be taken when handling and using MDJ in experiments.
Zukünftige Richtungen
There are many potential future directions for research on MDJ. One area of research could focus on its potential applications in agriculture as a natural insect repellent. Another area of research could focus on its potential anti-cancer properties and its use in cancer treatment. Additionally, more research could be done on its mechanism of action and its potential interactions with other compounds in the body.
Synthesemethoden
MDJ can be synthesized through various methods, including the reaction of 3-propan-2-ylcyclohex-3-en-1-one with methyl vinyl ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of 3-propan-2-ylcyclohex-3-en-1-one with methyl acrylate in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
MDJ has been studied for its potential applications in various fields, including agriculture, medicine, and cosmetics. In agriculture, MDJ has been shown to have insecticidal properties and can be used as a natural insect repellent. In medicine, MDJ has been studied for its potential anti-inflammatory and anti-cancer properties. In cosmetics, MDJ is commonly used as a fragrance ingredient in various products.
Eigenschaften
IUPAC Name |
6-methyl-3-propan-2-ylcyclohex-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h5,7-8H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGRXRHXNMJXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C(CC1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


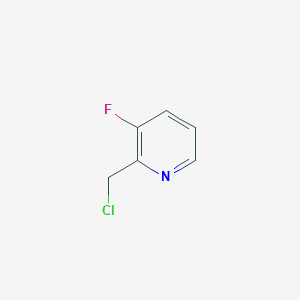
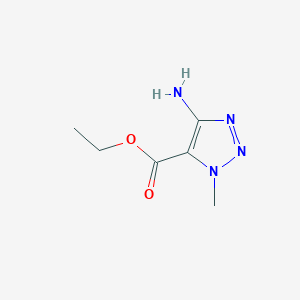
![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)

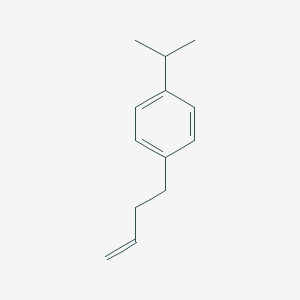
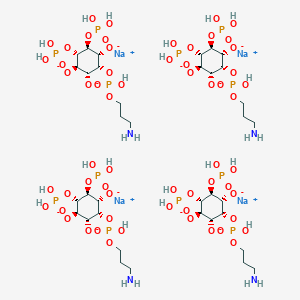
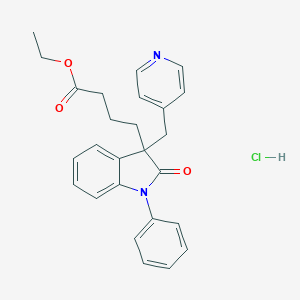
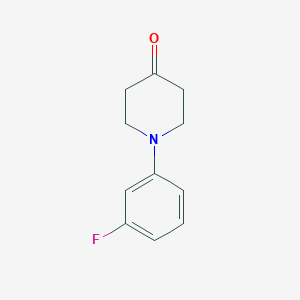
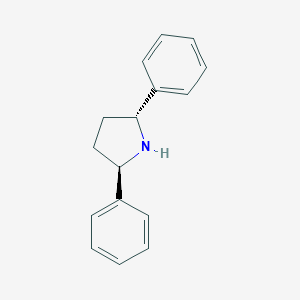
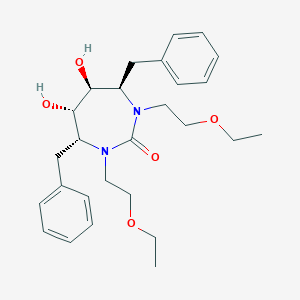
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)

